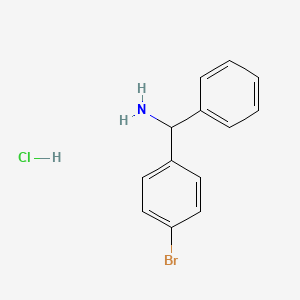

(4-Bromophenyl)(phenyl)methanamine hydrochloride

描述

(4-Bromophenyl)(phenyl)methanamine hydrochloride (CAS: 5267-43-6) is a halogenated benzylamine derivative with the molecular formula C₁₃H₁₂BrN·HCl and a molecular weight of 299.5 g/mol. The compound consists of a central methanamine group linked to a bromophenyl and a phenyl substituent. Its hydrochloride salt enhances stability and solubility in polar solvents. This compound is frequently utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, ligands, or catalysts due to the reactivity of the bromine atom in cross-coupling reactions .

属性

IUPAC Name |

(4-bromophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHELGYDLPWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-43-6 | |

| Record name | Benzenemethanamine, 4-bromo-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-bromophenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Reductive Amination

One of the common methods for synthesizing (4-Bromophenyl)(phenyl)methanamine hydrochloride is through reductive amination. This process can be summarized as follows:

-

- Mix 4-bromobenzaldehyde with phenylmethanamine in a suitable solvent such as ethanol or methanol.

- Heat the mixture to promote imine formation.

-

- Add a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to convert the imine into the corresponding amine.

- The reaction is typically conducted at room temperature or slightly elevated temperatures.

Hydrochloride Salt Formation :

- Dissolve the resulting amine in hydrochloric acid to form the hydrochloride salt.

- Crystallization from an appropriate solvent can yield pure this compound.

Alternative Method: Direct Amination

Another method involves direct amination of 4-bromobenzyl chloride with an amine:

-

- React 4-bromobenzyl chloride with phenylmethanamine in the presence of a base such as triethylamine.

- The reaction is typically performed in an organic solvent like dichloromethane.

-

- After completion, the reaction mixture is quenched, and the product is extracted using a suitable organic solvent.

- The crude product can be purified by recrystallization or column chromatography.

Reaction Conditions and Yields

| Method | Key Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Reductive Amination | 4-bromobenzaldehyde, amine | Room Temp | Up to 85% |

| Direct Amination | 4-bromobenzyl chloride, amine | Room Temp | Up to 90% |

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and composition.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies the compound.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₃BrClN

- Molecular Weight : Approximately 298.606 g/mol

- Structure : The compound features a bromophenyl group and a phenyl group attached to a methanamine backbone, enhancing its solubility and reactivity in various chemical environments.

Pharmaceutical Research

(4-Bromophenyl)(phenyl)methanamine hydrochloride is utilized as a lead compound in drug development due to its significant biological activities. Its structural characteristics suggest potential for developing novel pharmacologically active molecules. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties against various pathogens, indicating that this compound may also possess such effects .

- Anticonvulsant Properties : Research involving structurally related compounds has demonstrated anticonvulsant activities, suggesting that this compound could be explored for similar therapeutic effects .

- Binding Affinity Studies : Interaction studies have highlighted its binding affinity to various biological targets, providing insights into its mechanism of action and potential therapeutic applications.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of more complex molecules. Some notable applications include:

- Synthesis of Novel Compounds : It can be utilized in the synthesis of thiazole-integrated derivatives that have shown promising anticancer activities . The presence of the bromine atom is crucial for enhancing the biological activity of these derivatives.

- Building Block for Drug Development : As a versatile building block, it can be modified to create analogs with improved pharmacological profiles, thus expanding the scope of medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

作用机制

The mechanism of action of (4-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Research Findings and Data Gaps

- Synthetic Routes : Many analogs (e.g., cyclopropyl derivatives) are synthesized via reductive amination of benzaldehyde derivatives with primary amines, followed by HCl salt formation .

- Commercial Availability : The target compound is supplied by Ivychem and BLD Pharm at 95% purity, while fluorine-containing variants are niche products with higher costs .

生物活性

(4-Bromophenyl)(phenyl)methanamine hydrochloride, with the chemical formula C₁₃H₁₃BrClN and a molecular weight of approximately 298.606 g/mol, is a compound characterized by the presence of both bromophenyl and phenyl groups attached to a methanamine backbone. This unique structure contributes to its diverse biological activities, which have been explored in various pharmacological contexts.

- Molecular Formula : C₁₃H₁₃BrClN

- Molecular Weight : 298.606 g/mol

- Solubility : Enhanced in its hydrochloride form, facilitating its use in biological assays.

Antidepressant Effects

Research has indicated that this compound exhibits potential antidepressant properties. The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of bromophenols have shown significant cytotoxic effects against various human cancer cell lines, including:

- HeLa (cervical carcinoma)

- HCT-116 (colorectal carcinoma)

- A549 (lung adenocarcinoma)

These compounds often induce apoptosis through mechanisms such as mitochondrial disruption and inhibition of topoisomerase activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Growth : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer models.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that related compounds can scavenge ROS, thereby protecting cells from oxidative stress and apoptosis .

- Anti-Angiogenic Properties : Certain derivatives have shown the ability to disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromobenzylamine hydrochloride | C₇H₉BrClN | Shorter carbon chain; used primarily as a building block. |

| (S)-(4-Bromophenyl)(phenyl)ethanamine | C₁₄H₁₈BrClN | Ethane backbone; potential for differing biological activity. |

| 4-Bromodiphenylmethanol | C₁₃H₁₁BrO | Contains an alcohol functional group; used in chemical applications. |

The unique combination of brominated and phenolic structures in this compound may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Antioxidant Activity : A study reported that derivatives of bromophenols exhibited higher antioxidant activities compared to ascorbic acid, suggesting that this compound could also possess significant antioxidant properties .

- Antimicrobial Properties : Investigations into related compounds have revealed modest antibacterial activities against various pathogens, indicating potential applications in treating infections .

- High-Throughput Screening : In a high-throughput screening study against Mycobacterium tuberculosis, phenyl-substituted compounds demonstrated varying degrees of activity, highlighting the importance of chemical modifications in enhancing biological efficacy .

常见问题

Q. Methodological Answer :

- Synthetic Pathway :

- Reductive Amination : React 4-bromobenzaldehyde with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine. Subsequent treatment with HCl yields the hydrochloride salt .

- Nucleophilic Substitution : Use 4-bromophenylmagnesium bromide and benzylamine derivatives under Grignard conditions, followed by acid workup .

- Purity Optimization :

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) for intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- 1H/13C NMR : Confirm structure via aromatic proton signals (δ 7.2–7.8 ppm for bromophenyl and phenyl groups) and methylene peaks (δ 3.5–4.0 ppm for -CH2NH2) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>99%) and identify impurities (e.g., residual benzylamine) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 371.7 (calculated for C13H13BrN·HCl) .

Basic: How should researchers assess the stability of this compound under various storage conditions?

Q. Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (~200–225°C, similar to tetrazine derivatives) .

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 14 days, monitoring via HPLC .

- Storage Recommendations :

Q. Table 1. Key Stability Parameters

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Decomposition Temperature | 206–225°C (decomp.) | |

| Storage Temperature | −20°C | |

| Solubility | Soluble in DMSO, methanol |

Advanced: How can this compound be utilized in bioorthogonal chemistry applications?

Q. Methodological Answer :

- Functionalization Strategy :

- Amine Activation : React the primary amine with N-hydroxysuccinimide (NHS) esters or EDC-mediated coupling to introduce tetrazine groups (e.g., 1,2,4,5-tetrazine-3-amine derivatives) .

- Click Chemistry : Use inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) for live-cell labeling (e.g., probe conjugation in biological systems) .

- Validation : Monitor reaction kinetics via UV-Vis (λ = 520 nm for tetrazine-TCO cycloaddition) .

Advanced: What strategies resolve contradictions in reported reactivity data for nucleophilic reactions?

Q. Methodological Answer :

- Contradiction Analysis :

- Experimental Design :

Advanced: What methodologies enable enantiomeric resolution if chirality is introduced?

Q. Methodological Answer :

- Chiral Synthesis :

- Resolution Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。